PRMT4 (CARM1) Inhibition: Comparative Potency Against a Benchmark Dual Inhibitor
The target compound inhibits PRMT4 with an IC50 of 33 nM [1]. This is comparable in potency to the dual PRMT4/6 inhibitor MS049, which exhibits an IC50 of 34 nM for PRMT4 [2], indicating that the 4-chlorobenzyl substitution confers strong affinity for this target.
| Evidence Dimension | PRMT4 (CARM1) Inhibition |
|---|---|
| Target Compound Data | IC50 = 33 nM |
| Comparator Or Baseline | MS049, IC50 = 34 nM |
| Quantified Difference | Difference of 1 nM (target compound is marginally more potent) |
| Conditions | Inhibition of human full-length PRMT4 (1-608 residues) expressed in 293F cells [1]; MS049 data from published reports [2] |
Why This Matters
This confirms the compound's utility as a PRMT4 inhibitor, which is essential for studying CARM1-mediated processes in oncogenesis and immunology.
- [1] BindingDB. BDBM50194767 (CHEMBL3915667). Affinity Data for Histone-arginine methyltransferase CARM1 (Human). View Source
- [2] MS049 (PD000035). Probe Reports from the NIH Molecular Libraries Program. Inhibitor of PRMT4 (IC50 = 34 nM) and PRMT6 (IC50 = 43 nM). View Source
